Cytotoxicity Difference vs DHA
In a direct, head-to-head comparison of artemisinin derivatives on SH-SY5Y neuroblastoma cells, Anhydrodihydroartemisnin (ahDHA) exhibited moderate toxicity with an IC50 of 83 µM. This stands in stark contrast to its comparator, dihydroartemisinin (DHA), which was highly toxic with an IC50 of 0.9 µM [1]. This 92-fold difference in cytotoxic potency confirms a fundamental shift in biological activity due to modification of the lactone ring.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 83 µM |
| Comparator Or Baseline | Dihydroartemisinin (DHA): 0.9 µM |
| Quantified Difference | 92-fold less potent |
| Conditions | SH-SY5Y human neuroblastoma cells, 24-48 hour treatment, cell viability assay |
Why This Matters
This quantitative difference is critical for neuroscience research and SAR studies, where selection of ahDHA over DHA is essential to avoid confounding potent cytotoxicity with intended biological effects.
- [1] Pukhov, S. A., et al. (2025). Artemisinin Stimulates Neuronal Cell Viability and Possess a Neuroprotective Effect In Vitro. Molecules, 30(1), 198. View Source
